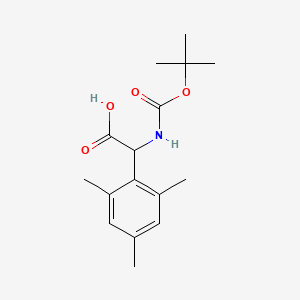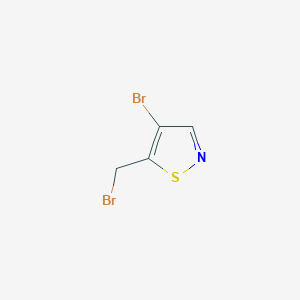![molecular formula C12H10N4OS2 B2483347 7-(ベンジルチオ)-3-メチル-4H-[1,3,4]チアジアゾロ[2,3-c][1,2,4]トリアジン-4-オン CAS No. 96678-30-7](/img/structure/B2483347.png)
7-(ベンジルチオ)-3-メチル-4H-[1,3,4]チアジアゾロ[2,3-c][1,2,4]トリアジン-4-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(benzylsulfanyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is a heterocyclic compound that belongs to the class of thiadiazolo-triazines. These compounds are known for their diverse pharmacological activities and potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The unique structure of this compound, which includes a thiadiazole ring fused with a triazine ring, makes it an interesting subject for scientific research.
科学的研究の応用
7-(benzylsulfanyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer, antimicrobial, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Materials Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with specific properties, such as catalytic activity or fluorescence.
作用機序
Target of Action
The compound 7-(benzylthio)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives . These compounds are known to interact with a variety of targets, including enzymes such as carbonic anhydrase, cholinesterase, and aromatase . They also exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral effects .
Mode of Action
The mode of action of this compound is likely to involve specific interactions with its target receptors due to its ability to accept and donate hydrogen bonds . This makes it a precise pharmacophore with a bioactive profile . The nature of the substituent on the phenyl ring of 1,3,4-thiadiazoles is known to be important for their cytotoxic activity .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for related compounds
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. Given its broad range of pharmacological activities, it is likely to have multiple cellular and molecular effects. For instance, compounds in this class have been found to exhibit anticancer activity , suggesting that they may induce cell death in cancer cells
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(benzylsulfanyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-6-benzyl-3-mercapto-1,2,4-triazin-5(4H)-one with suitable reagents to form the desired thiadiazolo-triazine structure . The reaction conditions often include the use of solvents such as dioxane and the application of heat to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
7-(benzylsulfanyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the thiadiazole or triazine rings.
Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
類似化合物との比較
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and have been studied for their diverse pharmacological activities.
1,2,4-Triazine Derivatives: These compounds are widely used in pharmaceuticals, herbicides, and dyes.
Thiadiazole Derivatives: Known for their antimicrobial and anticancer properties.
Uniqueness
7-(benzylsulfanyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one stands out due to its unique combination of a thiadiazole ring fused with a triazine ring, along with the presence of a benzylsulfanyl group
特性
IUPAC Name |
7-benzylsulfanyl-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4OS2/c1-8-10(17)16-11(14-13-8)19-12(15-16)18-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPSUBDPZHEVIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N(C1=O)N=C(S2)SCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[3-(1,3-Dimethyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-8-yl)phen oxy]acetamide](/img/structure/B2483264.png)

![N-[2-[2-[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-2-methyl-5-propan-2-yloxyphenyl]piperidin-1-yl]ethoxy]ethoxy]ethyl]-2-[[1,3-dioxo-2-(2-oxopiperidin-3-yl)isoindol-4-yl]amino]acetamide](/img/structure/B2483266.png)





![3,4-difluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2483276.png)
![[2-(Azepan-1-yl)-2-oxoethyl]-phenylcyanamide](/img/structure/B2483277.png)
![ethyl 1-{[(4-acetylphenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate](/img/structure/B2483279.png)
![(2Z)-6-hexyl-7-hydroxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2483281.png)

methyl}-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2483286.png)
